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Cat. No.: B1319602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)thiazole-2-carboxylic acid, with the CAS number 944900-55-4, is a

fluorinated heterocyclic compound. The presence of both a thiazole ring and a trifluoromethyl

group suggests its potential utility as a building block in medicinal chemistry and materials

science. Thiazole moieties are present in numerous biologically active compounds, and the

trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This

guide provides a summary of the available chemical and physical properties of this compound.

It is important to note that while the fundamental properties of this molecule can be identified, a

comprehensive body of experimental data is not readily available in the public domain. Much of

the quantitative data presented is based on computational predictions and should be

considered with appropriate caution pending experimental verification.

Core Chemical Properties
A summary of the key chemical identifiers for 4-(Trifluoromethyl)thiazole-2-carboxylic acid is

provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1319602?utm_src=pdf-interest
https://www.benchchem.com/product/b1319602?utm_src=pdf-body
https://www.benchchem.com/product/b1319602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 944900-55-4 [1]

Molecular Formula C₅H₂F₃NO₂S [1]

Molecular Weight 197.14 g/mol [1]

Canonical SMILES
C1=C(N=C(S1)C(=O)O)C(F)

(F)F

InChI Key
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UHFFFAOYSA-N

Physicochemical Data (Predicted)
The following table summarizes predicted physicochemical properties. These values are

computationally derived and have not been experimentally confirmed.

Property Predicted Value

Density 1.668 g/cm³

Boiling Point 294.305 °C at 760 mmHg

Refractive Index 1.498

Flash Point 131.8 °C

pKa 2.49 ± 0.10

LogP 1.86010

Spectroscopic Data Analysis (Theoretical)
Detailed experimental spectral data for 4-(Trifluoromethyl)thiazole-2-carboxylic acid is not

currently available in published literature. However, based on the molecular structure, the

expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton on the

thiazole ring (C5-H) and a broad singlet for the carboxylic acid proton (-COOH). The

chemical shift of the thiazole proton would likely be in the downfield region, influenced by the

electronegativity of the surrounding heteroatoms and the trifluoromethyl group. The

carboxylic acid proton signal would be expected at a chemical shift greater than 10 ppm and

would be exchangeable with D₂O.

¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon

atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the

lowest field (typically >160 ppm). The carbon of the trifluoromethyl group would appear as a

quartet due to coupling with the three fluorine atoms. The two sp² hybridized carbons of the

thiazole ring would have distinct chemical shifts.

¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine

atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy
The IR spectrum of 4-(Trifluoromethyl)thiazole-2-carboxylic acid would be characterized by

the following absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500

cm⁻¹.[2]

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[2]

C-F stretching bands for the trifluoromethyl group, typically strong and found in the 1350-

1100 cm⁻¹ region.

C=N and C=C stretching vibrations from the thiazole ring in the 1650-1400 cm⁻¹ region.

A C-S stretching vibration, which is typically weak and can be difficult to identify.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z 197. Common fragmentation patterns for carboxylic acids include the loss of •OH
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(M-17) and •COOH (M-45). Fragmentation of the thiazole ring and loss of the trifluoromethyl

group (•CF₃, M-69) are also plausible.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of 4-
(Trifluoromethyl)thiazole-2-carboxylic acid are not readily available. However, a general

synthetic approach can be conceptualized based on established methods for the synthesis of

thiazole-2-carboxylic acids.

A plausible synthetic route could involve the Hantzsch thiazole synthesis, reacting a suitable

thioamide with an α-halocarbonyl compound, followed by functional group manipulations to

introduce the trifluoromethyl group and form the carboxylic acid. A more direct approach might

involve the cyclization of a precursor already containing the trifluoromethyl moiety.

Below is a hypothetical workflow for the synthesis and characterization of this compound.
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Hypothetical Synthesis and Characterization Workflow

Synthesis
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(e.g., trifluoromethylated thioamide and α-halo pyruvic acid derivative)
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(e.g., Hantzsch Thiazole Synthesis)

Aqueous Work-up
and Extraction

Purification
(e.g., Recrystallization or Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Isolated Product:
4-(Trifluoromethyl)thiazole-2-carboxylic acid

FT-IR Spectroscopy Mass Spectrometry Melting Point Determination
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Caption: Hypothetical workflow for the synthesis and characterization of 4-
(Trifluoromethyl)thiazole-2-carboxylic acid.

Biological Activity and Drug Development Potential
While there is no specific biological data available for 4-(Trifluoromethyl)thiazole-2-
carboxylic acid, the structural motifs it contains are of significant interest in drug discovery.
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Thiazole Ring: The thiazole ring is a common scaffold in many FDA-approved drugs with a

wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties.[3][4]

Trifluoromethyl Group: The inclusion of a trifluoromethyl group can significantly enhance a

molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

Given these characteristics, 4-(Trifluoromethyl)thiazole-2-carboxylic acid is a promising

candidate for use in the synthesis of novel therapeutic agents. Further research is required to

explore its biological activities.

A generalized workflow for the initial stages of a drug discovery program involving a compound

like this is illustrated below.
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General Drug Discovery Workflow
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Caption: A simplified workflow illustrating the early stages of a drug discovery program.

Conclusion
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical entity with significant potential in

the fields of medicinal chemistry and materials science. This is largely inferred from the known

properties of its constituent functional groups. However, there is a notable absence of
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comprehensive, publicly available experimental data for this specific compound. The

information presented in this guide, particularly the quantitative physicochemical properties, is

primarily based on computational predictions and should be utilized as a preliminary reference.

Further experimental investigation is crucial to fully characterize its chemical and biological

properties and to unlock its potential for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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